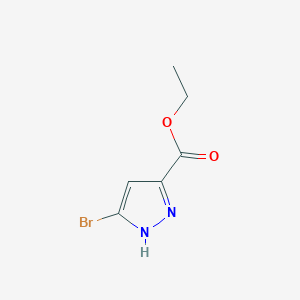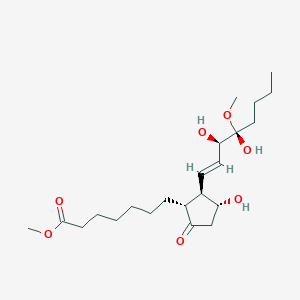![molecular formula C8H8Cl2N2S B1425188 (4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride CAS No. 1187830-62-1](/img/structure/B1425188.png)
(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride
Descripción general
Descripción
“(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H8Cl2N2S . It’s important to note that the information available for this compound is limited and it may be used as a reference material in pharmaceutical research and development .
Molecular Structure Analysis
The molecular structure of “(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride” is defined by its molecular formula, C8H8Cl2N2S . The exact structure would require more detailed information such as a structural diagram or a detailed description of the bonding.Aplicaciones Científicas De Investigación
Photocytotoxicity and Cellular Imaging
- Iron(III) Complexes for Photocytotoxicity : Iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been synthesized and examined for their photocytotoxic properties. These complexes demonstrate significant photocytotoxicity under red light, inducing apoptosis in various cell lines through the generation of reactive oxygen species (Basu et al., 2014).
Anticonvulsant Agents
- Heterocyclic Schiff Bases as Anticonvulsant Agents : A series of Schiff bases of 3-aminomethyl pyridine, structurally similar to the query compound, were synthesized and exhibited potent anticonvulsant activity in various models. These compounds showed significant seizures protection and were compared with clinically used drugs (Pandey & Srivastava, 2011).
Antiproliferative Activity
- Antiproliferative Activity Against Cancer Cell Lines : A compound structurally related to the query molecule demonstrated marked inhibition against several human cancer cell lines, displaying promising anticancer activity. Molecular docking studies also suggested potential activity inhibition (Huang et al., 2020).
Selective Hydroxylation of Alkanes
- Diiron(III) Complexes in Hydroxylation of Alkanes : Diiron(III) complexes, including bis(pyridin-2-ylmethyl)amine, have been studied as catalysts for selective hydroxylation of alkanes. These complexes displayed efficient catalytic activity, indicating potential applications in organic synthesis (Sankaralingam & Palaniandavar, 2014).
Catalytic Evaluation
- Catalytic Applications of Palladacycles : Palladacycles synthesized from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, related to the query compound, have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Antiosteoclast Activity
- Di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl) Boronates in Antiosteoclast Activity : A new family of compounds, including (±)-piperidin-2-yl-methanamine, was synthesized and showed moderate to high antiosteoclast and osteoblast activity (Reddy et al., 2012).
Ligand Exchange and Spin State Equilibria
- Fe(II) Complexes Based on Pentadentate Ligands : Fe(II) complexes based on ligands such as 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine have been characterized, showing ligand exchange in water and a spin equilibrium between low- and high-spin states. These properties are important for understanding the behavior of such complexes in biological systems (Draksharapu et al., 2012).
Detection of Metal Ions
- Selective Detection of Hg2+ and Ni2+ Ions : Compounds synthesized from reactions involving pyridyl amines, structurally similar to the query compound, were effective in selectively detecting Hg and Ni ions, suggesting applications in environmental monitoring and chemical sensing (Aggrwal et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
(4-chlorothieno[3,2-c]pyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S.ClH/c9-8-6-3-5(4-10)12-7(6)1-2-11-8;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZXBFUTRHKDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC(=C2)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718813 | |
| Record name | 1-(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride | |
CAS RN |
1187830-62-1 | |
| Record name | Thieno[3,2-c]pyridine-2-methanamine, 4-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1425108.png)





![N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425118.png)


![4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-morpholine](/img/structure/B1425123.png)


![2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol](/img/structure/B1425128.png)